N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide
Description
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide is a synthetic organic compound featuring a pyrimidine heterocycle linked via an ethyl group to a 1-naphthamide moiety.
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c21-17(20-9-8-13-10-18-12-19-11-13)16-7-3-5-14-4-1-2-6-15(14)16/h1-7,10-12H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVGWBUCQGFVPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC3=CN=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide typically involves the reaction of 2-(pyrimidin-5-yl)ethylamine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthamide group.
Reduction: Reduced forms of the naphthamide group.
Substitution: Substituted derivatives at the pyrimidine ring.
Scientific Research Applications
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The naphthamide group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulphonamide (17c)
- Structure : Pyridine core (vs. pyrimidine in the target compound) with benzyloxy and methyl substituents, linked to a naphthalene sulfonamide (vs. naphthamide).
- Synthesis : Prepared via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 1-naphthalenesulfonyl chloride in CH₂Cl₂ .
- Key Differences :
- Heterocycle : Pyridine (one nitrogen) vs. pyrimidine (two nitrogens), altering electronic properties and hydrogen-bonding capacity.
- Linkage : Sulfonamide (SO₂NH) vs. amide (CONH), impacting solubility and metabolic stability.
- Substituents : Benzyloxy and methyl groups on the pyridine may enhance lipophilicity compared to the unsubstituted pyrimidin-5-yl group.
Fluorophenyl-Substituted Pyrimidine Sulfonamides (Compounds c, d, e)
- Structure : Pyrimidine cores with 4-fluorophenyl, isopropyl, and methylsulfonamide groups. For example, compound d includes a hydroxy-tetrahydro-pyranyl vinyl side chain.
- Functional Groups: Sulfonamide linkages (e.g., in d) vs. the target’s amide group, affecting acidity (pKa) and protein-binding interactions. Complexity: Compounds d and e feature advanced stereochemistry (e.g., E-configuration) and polycyclic systems, suggesting higher synthetic complexity than the target compound.
Pyrimidinyl-Butanamide Derivatives (Compounds m, n, o)
- Structure : Tetrahydro-pyrimidinyl groups linked to butanamide scaffolds with diphenylhexane backbones.
- Key Differences: Heterocycle Saturation: Tetrahydro-pyrimidine (partially saturated) vs. aromatic pyrimidine in the target compound, altering rigidity and conformational flexibility. Amide Position: Butanamide vs. Substituents: 2,6-Dimethylphenoxy groups in m–o enhance steric hindrance compared to the target’s simpler ethyl linker.
Indol-Acetamide Derivatives (e.g., Compound 6y)
- Structure : Multi-aromatic systems (indol, chlorobenzoyl, pyridin) linked via acetamide.
- Key Differences: Core Heterocycle: Indol vs.
Comparative Data Table
Research Implications
- Medicinal Chemistry : The target compound’s pyrimidine-amide scaffold aligns with kinase inhibitor motifs (e.g., EGFR inhibitors), though fluorophenyl-sulfonamides (as in d ) may offer stronger target affinity due to halogen interactions .
- Materials Science : The naphthalene moiety could enhance thermal stability in polymers, similar to sulfonated naphthalene derivatives in .
- Solubility : The absence of polar groups (e.g., hydroxy in d ) in the target compound may limit aqueous solubility, necessitating formulation optimization.
Biological Activity
N-(2-(pyrimidin-5-yl)ethyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
The compound features a pyrimidine ring linked to a naphthamide structure, which is known to influence its interaction with biological targets. The pyrimidine moiety is significant for its role in nucleic acid metabolism and enzyme inhibition, while the naphthamide component contributes to its binding affinity and selectivity.
1. Anticancer Activity
Research has demonstrated that derivatives of naphthamide compounds, including this compound, exhibit significant anticancer properties. For instance, a study indicated that related compounds showed potent inhibition against various cancer cell lines, including lung cancer (A549) with IC50 values lower than 0.229 μM compared to the standard drug imatinib (IC50 = 2.479 μM) .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungal species. The minimum inhibitory concentration (MIC) values were found to be promising, indicating that these derivatives possess strong antibacterial and antifungal activities .
3. Enzyme Inhibition
This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in cancer progression and metabolic pathways. For example, it has been shown to inhibit receptor tyrosine kinases (RTKs), which are crucial in tumor growth and survival .
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer activity of pyrimidine derivatives, this compound was included in a series of compounds tested against A549 lung cancer cells. The results indicated that this compound exhibited a significant decrease in cell viability at low concentrations, suggesting its potential as an effective anticancer agent.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of several naphthamide derivatives, including this compound. The results demonstrated that this compound had lower MIC values against specific bacterial strains compared to traditional antibiotics, highlighting its potential as a new therapeutic agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrimidine ring | Enhances interaction with nucleic acid metabolism enzymes |
| Naphthamide backbone | Increases binding affinity to target proteins |
| Alkyl chain length | Influences lipophilicity and cellular uptake |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
